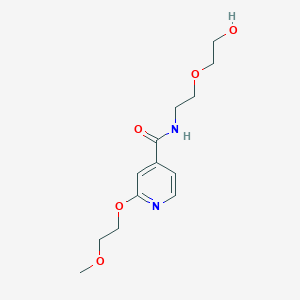

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of hydroxyethoxy and methoxyethoxy groups attached to an isonicotinamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with appropriate hydroxyethoxy and methoxyethoxy reagents. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

-

Step 1: Formation of Intermediate

- React isonicotinic acid with ethylene glycol derivatives under acidic or basic conditions to form an intermediate compound.

- Conditions: Temperature around 80-100°C, solvent such as toluene or ethanol, and a catalyst like sulfuric acid or sodium hydroxide.

-

Step 2: Coupling Reaction

- The intermediate is then reacted with methoxyethoxy reagents to form the final product.

- Conditions: Temperature around 60-80°C, solvent such as dichloromethane or acetonitrile, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

-

Oxidation

- The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

-

Reduction

- The compound can be reduced to form alcohols or amines.

- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

-

Substitution

- The methoxyethoxy groups can be substituted with other functional groups.

- Common reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure can lead to novel compounds with specific functionalities.

- Reactivity Studies : It undergoes various chemical reactions, including oxidation and substitution, making it a subject of study for reaction mechanisms and kinetics.

Biology

- Biological Activity : Research indicates that derivatives of isonicotinamide exhibit significant biological activities, including potential anti-cancer properties. The compound may interact with cellular pathways, influencing processes such as apoptosis and cell proliferation.

- Pharmacological Studies : Investigations into its effects on cellular metabolism have shown that it can modulate metabolic pathways, thus providing insights into its role as a therapeutic agent.

Medicine

- Therapeutic Potential : The compound's structure suggests potential applications in drug development. Its derivatives have been studied for their ability to act as radiosensitizers in hypoxic tumor cells, enhancing the efficacy of radiation therapy.

- Clinical Trials : Ongoing research is exploring its efficacy in treating various conditions, including cancer. Preliminary studies indicate that it may improve treatment outcomes when used alongside conventional therapies.

Industrial Applications

- Specialty Chemicals : In industrial settings, N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and polymer chemistry.

- Formulation Development : The compound's solubility characteristics allow it to be used in formulating products that require specific interactions with biomolecules or other chemical entities.

Case Studies

- Radiosensitization in Tumor Cells : A study demonstrated that derivatives of isonicotinamide could selectively sensitize hypoxic tumor cells to radiation therapy. This effect was attributed to enhanced oxygen supply and modulation of cellular responses to radiation .

- Metabolic Pathway Modulation : Research has shown that this compound influences nucleotide metabolism, extending the lifespan of yeast cells under stress conditions .

- Industrial Use in Specialty Chemicals : The compound has been successfully utilized in the synthesis of advanced materials, showcasing its versatility as a building block in industrial chemistry .

Mecanismo De Acción

The mechanism of action of N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. These may include:

-

Molecular Targets

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It may bind to cellular receptors, modulating their activity.

-

Pathways Involved

- Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.

- Gene Expression: It may alter gene expression, leading to changes in protein synthesis and cellular function.

Comparación Con Compuestos Similares

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds

- N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide

- N-(2-(2-methoxyethoxy)ethyl)isonicotinamide

- N-(2-(2-hydroxyethoxy)ethyl)-2-methoxyisonicotinamide

-

Comparison

Structural Differences: The presence of different functional groups (hydroxyethoxy vs. methoxyethoxy) can influence the compound’s reactivity and properties.

Reactivity: The specific arrangement of functional groups can affect the types of reactions the compound undergoes and the conditions required.

Applications: The unique combination of functional groups may provide distinct advantages in specific applications, such as enhanced biological activity or improved material properties.

Actividad Biológica

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C14H25N3O4S

- CAS Number: 717119-80-7

Its unique structure, featuring a methoxyethoxy group and an isonicotinamide moiety, contributes to its distinct chemical properties, which may be pivotal in its biological activity.

Research indicates that compounds similar to isonicotinamide can influence various biological pathways. The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity: Isonicotinamide derivatives have been shown to inhibit certain enzymes involved in metabolic pathways.

- Modulation of Cell Signaling: The compound may interact with cell surface receptors, influencing intracellular signaling cascades.

- Antioxidant Activity: Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress.

Antiproliferative Activity

Several studies have assessed the antiproliferative effects of isonicotinamide derivatives. For example, a study demonstrated that related compounds inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values for these compounds ranged from 10 µM to 50 µM, indicating moderate potency against tumor cells .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been explored. In vitro experiments showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Cell Line Studies:

- Animal Models:

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | IC50/EC50 Values |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | 10-50 µM |

| Anti-inflammatory | Reduced cytokine production | Not specified |

| Antioxidant | Protection against oxidative stress | Not specified |

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-18-8-9-20-12-10-11(2-3-14-12)13(17)15-4-6-19-7-5-16/h2-3,10,16H,4-9H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYCVLSTXYHKJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.